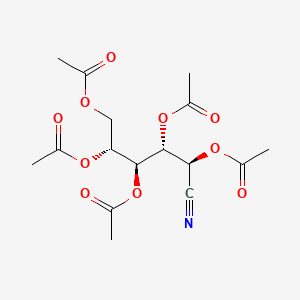

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile

Description

Contextualization within Modern Organic Synthesis and Carbohydrate Science

In modern organic synthesis, carbohydrates have emerged as crucial chiral building blocks and scaffolds for the creation of complex molecules. Their inherent stereochemistry and functional group density make them valuable starting materials. However, the presence of multiple hydroxyl groups with similar reactivity presents a significant challenge for selective chemical manipulation. To overcome this, chemists employ protecting group strategies, among which acetylation is a fundamental and widely used technique. acs.orgnih.gov

The acetylation of sugar hydroxyls converts them into acetate (B1210297) esters, which serves several key purposes. It enhances the solubility of the carbohydrate in common organic solvents, facilitating reactions in non-aqueous media. cymitquimica.com The acetyl groups also increase the chemical stability of the molecule and act as temporary masks, preventing unwanted side reactions during multi-step syntheses. cymitquimica.combiosynth.com These protected sugars, such as the well-known β-D-galactose pentaacetate, become versatile intermediates that can be converted into more reactive glycosyl donors (e.g., glycosyl halides) for the construction of oligosaccharides and glycoconjugates. biosynth.commdpi.com This strategic protection and subsequent deprotection are cornerstones of contemporary carbohydrate chemistry, enabling the synthesis of biologically important and structurally complex molecules. nih.gov

Significance of Nitrile Functionality in Complex Carbohydrate Scaffolds and Synthetic Building Blocks

The nitrile group (-C≡N) is a highly versatile and valuable functional group in the design of complex organic molecules, including carbohydrate-based structures. researchgate.net Its incorporation into a carbohydrate scaffold introduces a unique combination of electronic and steric properties. The nitrile's strong dipole can facilitate polar interactions, and it often serves as a bioisostere for carbonyl, hydroxyl, or carboxyl groups in biologically active molecules, capable of acting as a hydrogen bond acceptor. researchgate.netnih.govnih.gov This mimicry is a powerful tool in medicinal chemistry for modulating a molecule's binding affinity and pharmacokinetic profile. researchgate.netnih.gov

Beyond its role as a pharmacophore, the nitrile group is a synthetically powerful intermediate. It is relatively stable under various reaction conditions but can be readily transformed into a range of other important functional groups. researchgate.net For instance, nitriles can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or undergo cycloaddition reactions to form heterocycles like tetrazoles. researchgate.netacs.org This chemical reactivity allows for the late-stage diversification of complex carbohydrate scaffolds, providing access to a wide array of derivatives from a common intermediate. acs.orgbioglyco.com The ability to introduce nitrogen-containing functionalities through the nitrile group is particularly significant for synthesizing novel glycoconjugates and carbohydrate-based therapeutics.

Overview of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile as a Strategic Synthetic Intermediate

This compound is a specialized chemical compound that exemplifies the strategic combination of hydroxyl protection and functional group installation in carbohydrate chemistry. bioglyco.combiosynth.com As a peracetylated derivative of D-galactononitrile, it functions as a stable, soluble, and characterizable chiral building block. bioglyco.com The five acetyl groups mask the hydroxyl functionalities of the original sugar acid backbone, allowing chemists to perform reactions that would otherwise be incompatible with free -OH groups.

This compound serves as a key precursor for creating modified galactose derivatives that retain the nitrile functionality or a derivative thereof. bioglyco.com The presence of the acetyl protecting groups allows for selective transformations elsewhere in a synthetic sequence. Subsequently, these acetyl groups can be removed under specific conditions to reveal the hydroxyl groups for further glycosylation or other modifications. The nitrile group itself can be carried through several synthetic steps before being converted into a desired functionality, such as an amine or a tetrazole ring, at a strategic point in the synthesis. This makes this compound a valuable intermediate for constructing complex, nitrogen-containing glycoconjugates and other carbohydrate-based target molecules. acs.orgbioglyco.com

Below are the key chemical properties of this intermediate.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 35439-42-0 | bioglyco.combiosynth.com |

| Molecular Formula | C16H21NO10 | bioglyco.combiosynth.com |

| Molecular Weight | 387.34 g/mol | bioglyco.com |

| Form | Solid or powder | bioglyco.com |

| Solubility | Soluble in water and organic solvents such as DCM, DMF, and DMSO | bioglyco.com |

| Source | Chemical synthesis | bioglyco.com |

Scope and Objectives of Academic Research Pertaining to this compound

Academic research involving this compound is primarily focused on its application as a synthetic building block in carbohydrate chemistry and medicinal chemistry. The overarching scope is the utilization of this compound to access novel and complex molecular architectures that are otherwise difficult to synthesize.

The main objectives of research pertaining to this intermediate include:

Synthesis of Modified Monosaccharides: A primary goal is to use this compound as a starting material for the synthesis of unique galactose derivatives. bioglyco.com This involves the chemical transformation of the nitrile group into other functionalities to create a library of novel sugar analogues for biological screening or further synthetic applications.

Development of Glycoconjugates: Researchers aim to incorporate the galactononitrile moiety into larger biomolecules, such as peptides, lipids, or other carbohydrates. The compound serves as a handle for conjugation, enabling the creation of hybrid molecules with potentially new biological activities.

Construction of Heterocyclic Systems: The nitrile group is a precursor for various nitrogen-containing heterocycles. acs.org A key research objective is to leverage this reactivity to synthesize carbohydrate-fused or carbohydrate-substituted heterocyclic systems, such as tetrazoles, which are important pharmacophores in drug discovery. acs.org

Elaboration into Oligosaccharides: While the nitrile is at the C1 position, the protected hydroxyl groups can be selectively deprotected and used for glycosylation reactions. Research may focus on developing synthetic routes where the galactononitrile unit is incorporated into larger oligosaccharide chains to study its effect on structure and function.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5S)-2,3,4,5-tetraacetyloxy-5-cyanopentyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCBLRCTSZYSJE-JJXSEGSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5,6 Penta O Acetyl D Galactononitrile

Historical and Classical Approaches to Galactononitrile Synthesis and Acetylation

Historically, the synthesis of acetylated aldononitriles is closely linked to the chain degradation of aldoses, a fundamental transformation in the structural elucidation of carbohydrates. The Wohl degradation, a classic named reaction in carbohydrate chemistry, stands as the cornerstone for the synthesis of these compounds. chempedia.infowikipedia.org This method effectively shortens the carbon chain of an aldose by one carbon, proceeding through an oxime and a peracetylated nitrile intermediate.

The classical approach to obtaining 2,3,4,5,6-penta-O-acetyl-D-galactononitrile involves a two-step sequence starting from D-galactose:

Oxime Formation: D-galactose is reacted with hydroxylamine (B1172632) to form D-galactose oxime. This reaction selectively converts the aldehyde functional group at the C1 position into an oxime.

Dehydration and Acetylation: The formed D-galactose oxime is then treated with acetic anhydride (B1165640). This single reagent accomplishes two crucial transformations simultaneously: the dehydration of the oxime group to a nitrile and the acetylation of all five hydroxyl groups along the sugar backbone. wikipedia.org

This classical sequence is valued for its reliability and the directness with which it yields the peracetylated nitrile. The use of acetic anhydride in conjunction with a base like sodium acetate (B1210297) or pyridine (B92270) is a well-established method for the exhaustive acetylation of carbohydrate hydroxyl groups.

Conversion Routes from D-Galactose and its Derivatives

The primary and most direct route for the synthesis of this compound originates from D-galactose, leveraging the reactivity of its aldehyde group.

The terminology "oxidation" in this context refers to the transformation at the anomeric carbon (C1). The strategy does not involve oxidation to a carboxylic acid but rather the conversion of the aldehyde to a nitrile, which can be viewed as an increase in the oxidation state of the C1 carbon. The Wohl degradation is the quintessential example of this strategy.

The initial step is the reaction of D-galactose with hydroxylamine hydrochloride in the presence of a mild base, such as sodium methoxide, to yield D-galactose oxime. wikipedia.org The subsequent and key step is the treatment of the aldoxime with acetic anhydride. This reagent acts as a dehydrating agent to convert the oxime into a nitrile, while also serving as the acetylating agent for all the hydroxyl groups. chempedia.infowikipedia.org

| Step | Reactants | Reagents | Product |

| 1 | D-Galactose | Hydroxylamine, Sodium Methoxide | D-Galactose Oxime |

| 2 | D-Galactose Oxime | Acetic Anhydride, Sodium Acetate | This compound |

This table outlines the classical two-step conversion of D-galactose to its peracetylated nitrile derivative.

In the context of synthesizing this compound, the goal is not regioselective acetylation but rather exhaustive or per-acetylation. The classical protocol using acetic anhydride in the presence of a base like pyridine or sodium acetate is highly effective for this purpose. wikipedia.org This method ensures that all five hydroxyl groups of the D-galactononitrile intermediate are converted to their corresponding acetate esters.

The reaction is typically carried out by treating the D-galactose oxime with an excess of acetic anhydride. The stereochemistry of the chiral centers in the galactose backbone is preserved during this process, as the reaction conditions are not harsh enough to cause epimerization. The acetylation serves the dual purpose of protecting the hydroxyl groups and rendering the final product soluble in common organic solvents, which facilitates its purification.

Advanced and Optimized Synthetic Approaches

While the classical Wohl degradation remains a reliable method, modern advancements in organic synthesis offer potential for optimization, particularly in the development of more efficient one-pot procedures and the application of milder, more selective reagents.

The conversion of the D-galactose oxime to this compound using acetic anhydride can be considered an efficient one-pot reaction from the oxime intermediate. wikipedia.org However, a true one-pot synthesis from D-galactose would involve the sequential addition of reagents for oxime formation and then dehydration/acetylation in a single reaction vessel without isolation of the intermediate.

Modern synthetic chemistry has seen the development of a wide array of reagents for the dehydration of aldoximes to nitriles under mild conditions. organic-chemistry.orgnih.govresearchgate.netniscpr.res.in These include catalytic systems that could potentially be integrated into a one-pot process starting from D-galactose. For instance, a hypothetical one-pot procedure could involve the in-situ formation of the galactose oxime, followed by the introduction of a modern dehydrating agent and an acetylating agent.

| Reagent Class | Examples | Potential Advantages |

| Phosphorous-based | Triphenylphosphine dibromide, Bis-morpholinophosphorylchloride | Mild reaction conditions, high yields. researchgate.netniscpr.res.in |

| Ruthenium catalysts | [RuCl2(p-cymene)]2 | High catalytic efficiency, neutral conditions. organic-chemistry.orgnih.gov |

| Biocatalytic | Aldoxime dehydratases | Environmentally friendly, high specificity. nih.gov |

This table presents classes of modern reagents that could potentially be used for the dehydration of D-galactose oxime in advanced synthetic approaches.

The synthesis of this compound from D-galactose is an excellent example of the application of stereochemical and chemoselective control.

Chemoselectivity: The primary challenge is the selective transformation of the aldehyde group in the presence of five hydroxyl groups. The formation of the oxime is a highly chemoselective reaction for the aldehyde. Subsequently, the dehydration of the oxime to a nitrile in the presence of the newly formed acetate esters must also be selective. The use of acetic anhydride cleverly combines the protection of the hydroxyl groups with the dehydration of the oxime.

Stereochemical Control: It is crucial that the stereochemical integrity of the chiral centers at C2, C3, C4, and C5 of the galactose backbone is maintained throughout the synthetic sequence. The reaction conditions for both oxime formation and the subsequent dehydration and acetylation are generally mild enough to prevent epimerization. The stereochemistry of the starting D-galactose is thus directly translated to the final product, this compound. The reaction does not create any new stereocenters.

Catalytic and Reagent-Based Improvements in Yield and Purity

The traditional and most common method for the O-acetylation of carbohydrates involves the use of acetic anhydride in the presence of a basic catalyst, typically pyridine. nih.govyoutube.comchegg.com While effective, this method suffers from several drawbacks, including the use of a toxic and malodorous reagent (pyridine), often long reaction times, and potentially challenging purification processes to remove the basic catalyst and byproducts. researchgate.netresearchgate.net

To address these limitations, significant research has focused on developing more efficient and cleaner catalytic systems that improve both the yield and purity of per-O-acetylated sugars, which are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant advancement in improving reaction efficiency. Microwave-assisted acetylation, often in the presence of catalysts like zinc chloride or iodine, can dramatically reduce reaction times from hours to mere seconds or minutes. niscpr.res.in This rapid heating leads to higher throughput and can minimize the formation of degradation byproducts, resulting in improved yields and purity. For example, the microwave-assisted synthesis of penta-O-acetyl-α-D-glucopyranose from D-glucose using acetic anhydride and zinc chloride was completed in just 10 seconds. niscpr.res.in

Heterogeneous and Eco-Friendly Catalysts: The development of solid acid catalysts and other environmentally benign catalytic systems marks a move towards greener chemistry. Catalysts like sulfamic acid or zeolites offer advantages such as easy separation from the reaction mixture (filtration), potential for recycling, and avoidance of corrosive and toxic reagents. researchgate.net These catalytic systems can provide excellent yields and high product purity while simplifying the purification process.

The following table provides an illustrative comparison of different catalytic and reagent-based methods applicable for the synthesis of per-O-acetylated carbohydrates.

| Method | Catalyst/Reagent | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Traditional | Acetic Anhydride / Pyridine | 1-2 hours to overnight | ~70-85% | Well-established protocol |

| Lewis Acid | Acetic Anhydride / Iodine | 10-30 minutes | 90-99% | High yield, solvent-free option, mild conditions |

| Lewis Acid | Acetic Anhydride / ZnCl₂ | 1-2 hours (thermal) | ~72% | Low-cost catalyst |

| Microwave-Assisted | Acetic Anhydride / ZnCl₂ | 10-20 seconds | >90% | Extremely rapid, high yield, high purity |

| Heterogeneous | Acetic Anhydride / Sulfamic Acid | 15-30 minutes | >95% | Environmentally benign, solvent-free, easy catalyst removal |

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

E-Factor: Defined as the total mass of waste generated per unit mass of product. A lower E-Factor signifies less waste and a greener process. nih.govtudelft.nl

Process Mass Intensity (PMI): Defined as the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specific mass of product. A lower PMI indicates a more efficient and sustainable process. greenchemistry-toolkit.org

The traditional acetylation method using acetic anhydride and pyridine is characterized by a high E-Factor. This is primarily due to the use of pyridine as both a catalyst and a solvent, the need for extensive aqueous work-up to remove it, and the generation of pyridinium (B92312) acetate as a byproduct. youtube.comresearchgate.net The large volumes of solvent required for both the reaction and the subsequent purification contribute significantly to the process mass intensity.

In contrast, modern catalytic methods offer substantial improvements in sustainability. Solvent-free reactions catalyzed by iodine or sulfamic acid drastically reduce the amount of waste generated, leading to a significantly lower E-Factor. researchgate.netnih.gov These methods avoid the use of toxic pyridine and often require minimal work-up, which decreases the PMI. Microwave-assisted syntheses, by virtue of their energy efficiency and short reaction times, further contribute to a more sustainable process. niscpr.res.in

The following table compares the synthetic efficiency and sustainability metrics of different methodologies applicable to the per-O-acetylation of galactononitrile.

Reactivity and Chemical Transformations of 2,3,4,5,6 Penta O Acetyl D Galactononitrile

Reactivity Profile of the Nitrile Functionality (–C≡N)

The nitrile group (–C≡N) is a versatile functional group characterized by a triple bond between a carbon and a nitrogen atom. This arrangement makes the carbon atom electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

Nucleophilic Additions to the Nitrile Group

Nucleophilic addition represents a primary reaction pathway for nitriles, leading to the formation of a diverse array of functional groups.

The hydrolysis of nitriles is a common transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid and heat, the nitrile group can be fully hydrolyzed to a carboxylic acid. masterorganicchemistry.comstudymind.co.uk The reaction proceeds through an amide intermediate. The initial step involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Under forcing conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: While less common for producing carboxylic acids directly from amides due to the formation of a stable carboxylate salt, basic conditions can also facilitate nitrile hydrolysis. The reaction is initiated by the attack of a hydroxide (B78521) ion on the nitrile carbon.

| Reagent | Product | Conditions |

| H₃O⁺ | Carboxylic Acid | Reflux |

| Concentrated HCl | Carboxylic Acid | Reflux for extended periods masterorganicchemistry.com |

This table outlines common conditions for the hydrolysis of nitriles to carboxylic acids.

The reduction of the nitrile group in 2,3,4,5,6-penta-O-acetyl-D-galactononitrile provides a direct route to primary amines. This transformation can be achieved through several methods, including catalytic hydrogenation and the use of hydride reducing agents. drew.edulibretexts.orgwikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. studymind.co.ukwikipedia.org The reaction typically requires elevated temperature and pressure. studymind.co.uk A key consideration in catalytic hydrogenation is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with intermediate imines. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and reaction conditions, such as solvent and pH, plays a crucial role in maximizing the yield of the desired primary amine. wikipedia.org

Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. studymind.co.ukcommonorganicchemistry.com The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic workup. studymind.co.uk Other hydride reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) and borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) can also be employed for this reduction. commonorganicchemistry.com

| Reducing Agent | Typical Conditions |

| H₂/Pd, Pt, or Ni | Elevated temperature and pressure studymind.co.uk |

| LiAlH₄ | Diethyl ether followed by acid workup studymind.co.uk |

| BH₃-THF | THF, <35°C commonorganicchemistry.com |

| BH₃-SMe₂ | THF, heating commonorganicchemistry.com |

This table summarizes common reagents and conditions for the reduction of nitriles to primary amines.

The addition of Grignard reagents (R-MgX) and other organometallic compounds to the nitrile group of this compound offers a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after hydrolysis of the intermediate imine.

The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the nitrile. This addition breaks the pi bond of the nitrile, forming a new carbon-carbon bond and a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to a ketone. This reaction is a valuable tool for extending the carbon chain and introducing new functional groups.

Cycloaddition Reactions Involving Nitrile Derivatives (e.g., Nitrile Oxides)

The nitrile functionality of this compound can be converted into a nitrile oxide, a highly reactive 1,3-dipole. These nitrile oxides can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like isoxazolines and isoxazoles. mdpi.comacs.org This methodology is particularly useful in carbohydrate chemistry for the synthesis of C-glycosides and other complex carbohydrate derivatives. rsc.org

The generation of the nitrile oxide from the corresponding aldoxime, which can be derived from the nitrile, is often achieved in situ using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide in the presence of a base. acs.org The resulting nitrile oxide readily reacts with a suitable dipolarophile.

The 1,3-dipolar cycloaddition of nitrile oxides derived from chiral substrates like this compound with prochiral alkenes can lead to the formation of new stereocenters. The regioselectivity of these reactions, which determines the orientation of the dipole and dipolarophile in the product, is often predictable based on frontier molecular orbital (FMO) theory. mdpi.com Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide. mdpi.com

The diastereoselectivity of these cycloadditions is influenced by the existing stereocenters in the carbohydrate backbone. nih.govnih.gov The chiral environment of the sugar moiety can direct the approach of the dipolarophile, leading to a preference for one diastereomer over the other. nih.gov Studies have shown that both steric and electronic effects of substituents on the chiral template play a significant role in determining the facial selectivity of the cycloaddition. nih.gov For instance, in reactions with chiral allylic and homoallylic alcohols, the presence of coordinating metals like magnesium can enhance the diastereoselectivity by organizing the transition state geometry. nih.govacs.org

| Dipolarophile | Product | Key Selectivity Factor |

| Alkene | Isoxazoline | Frontier Molecular Orbital control of regioselectivity mdpi.com |

| Chiral Allylic Fluoride | Diastereomeric Isoxazolines | Steric and electronic effects of allylic substituents nih.gov |

| Chiral Homoallylic Alcohol | Diastereomeric Isoxazolines | Magnesium coordination enhances diastereoselectivity nih.gov |

This table highlights factors influencing selectivity in nitrile oxide cycloadditions.

Reactivity Profile of the Acetyl Protecting Groups (–O-Ac)

The ester linkages of the acetyl groups in this compound are the primary sites of reactivity under many conditions. Their reactivity is influenced by factors such as the nature of the reagent, solvent, temperature, and the stereochemical environment of each acetyl group.

Selective deacetylation is a critical strategy in carbohydrate synthesis, allowing for the unmasking of one or more hydroxyl groups for further functionalization. The regiochemical outcome of these reactions is dictated by the relative reactivity of the primary versus secondary acetyl groups.

In acetylated carbohydrates, the primary acetyl group is generally more sterically accessible and thus more susceptible to cleavage under controlled conditions. For this compound, the acetyl group at the C-6 position is primary, while those at C-2, C-3, C-4, and C-5 are secondary. This difference in steric hindrance is the foundation for achieving regioselective deacetylation.

Common strategies for selective deacetylation include:

Enzymatic Hydrolysis: Lipases and proteases are often used for the regioselective deacetylation of acetylated sugars. These enzymes can exhibit high selectivity for the primary acetyl group due to the specific fit of the substrate in the enzyme's active site.

Chemical Methods: A variety of chemical reagents can be employed for selective deacetylation. Mild basic conditions, such as the use of potassium carbonate in methanol, can often lead to the preferential removal of the primary acetyl group. Lewis acids have also been utilized to achieve regioselective deprotection.

The table below summarizes typical conditions for regioselective deacetylation of acetylated carbohydrates, which can be analogously applied to this compound.

| Reagent/Catalyst | Solvent | Typical Conditions | Expected Major Product (Analogous) |

| Lipase (e.g., from Candida antarctica) | Buffer/Organic Co-solvent | Mild temperature (e.g., 30-40 °C) | 2,3,4,5-Tetra-O-acetyl-D-galactononitrile |

| Hydrazine Acetate (B1210297) | Dichloromethane | Room Temperature | 2,3,4,5-Tetra-O-acetyl-D-galactononitrile |

| Potassium Carbonate (catalytic) | Methanol | 0 °C to Room Temperature | 2,3,4,5-Tetra-O-acetyl-D-galactononitrile |

Transacetylation, or acyl migration, is a phenomenon where an acetyl group moves from one hydroxyl position to another. This process is typically acid- or base-catalyzed and proceeds through an orthoester intermediate. In the context of this compound, the potential for acyl migration exists, particularly during reactions that involve partial deacetylation.

For instance, if the acetyl group at C-4 is selectively removed, there is a possibility of migration of the acetyl groups from C-3 or C-5 to the newly freed hydroxyl group at C-4, leading to a mixture of constitutional isomers. The propensity for such rearrangements is influenced by the relative thermodynamic stability of the resulting isomers.

Studies on related acetylated carbohydrates have shown that transacetylation can be a competing reaction pathway, and reaction conditions must be carefully controlled to minimize the formation of undesired rearranged products.

Stereochemical Influences on Reaction Pathways and Product Distribution

The stereochemistry of the D-galactose backbone plays a crucial role in directing the outcome of reactions involving the acetyl groups. The axial or equatorial orientation of the acyloxy substituents influences their steric accessibility and, consequently, their reactivity.

In the likely chair-like conformation of the carbon chain of this compound, the acetyl groups will adopt specific spatial arrangements. For example, the C-4 hydroxyl group in galactose has an axial orientation, which can lead to different steric hindrance compared to the equatorial hydroxyl groups at C-2, C-3, and C-5. This can influence the rate of both the addition and removal of acetyl groups at this position.

Furthermore, neighboring group participation can occur, where an adjacent acetyl group influences the reactivity at a particular position. For example, the acetyl group at C-2 could potentially participate in reactions at the C-1 nitrile carbon, although this is less common than in reactions at an anomeric center of a pyranose ring.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of the acetyl groups in this compound are analogous to those established for ester chemistry in other carbohydrate systems.

Base-Catalyzed Deacetylation (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion or other base attacks the electrophilic carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the carbohydrate alkoxide as the leaving group and forming acetic acid, which is subsequently deprotonated by the base.

Acid-Catalyzed Deacetylation: In the presence of an acid, the carbonyl oxygen of the acetyl group is protonated, which activates the carbonyl group towards nucleophilic attack by a weak nucleophile, such as water or an alcohol. The subsequent steps involve the formation of a tetrahedral intermediate and elimination of the carbohydrate hydroxyl group to regenerate the catalyst.

The nitrile group, being at the C-1 position, is also a site of potential reactivity. Its transformations, however, are distinct from those of the acetyl groups. The carbon of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. libretexts.orgyoutube.com Reduction of the nitrile, for instance with lithium aluminum hydride, would yield a primary amine. pressbooks.pub

Derivatization Strategies and Synthetic Utility in Advanced Organic Synthesis

Synthesis of C-Glycosyl Compounds and Carbohydrate Mimetics

The formation of a carbon-carbon bond at the anomeric center of a sugar, creating a C-glycosyl compound, represents a significant modification that imparts resistance to enzymatic cleavage. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile serves as a valuable starting point for the synthesis of such stable carbohydrate analogues.

Formation of C-Glycosyl Nitriles and Related Scaffolds

The synthetic utility of this compound in this context lies in the reactivity of the nitrile group. While direct displacement of an anomeric functionality with a carbon nucleophile is a common strategy for C-glycoside synthesis, the use of a pre-existing nitrile at the C1 position offers an alternative pathway. This approach involves the reaction of the acetylated galactononitrile with various organometallic reagents. For instance, Grignard reagents or organolithium compounds can add to the nitrile functionality, leading to the formation of an intermediate imine, which upon hydrolysis, can yield a C-glycosyl ketone.

Alternatively, the nitrile group can be strategically retained to synthesize C-glycosyl nitriles, which are themselves versatile intermediates. These compounds can be accessed through various synthetic routes, although the direct conversion from this compound is less commonly documented. More conventional methods often involve the reaction of a glycosyl halide or a related activated sugar derivative with a cyanide salt.

Subsequent Transformations to C-Glycosyl Aldehydes, Ketones, and Acids

Once the C-glycosyl nitrile scaffold is established, the nitrile group can be further elaborated into a variety of other functional groups.

Reduction to C-Glycosyl Aldehydes: The reduction of the C-glycosyl nitrile to the corresponding aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). This transformation is typically performed at low temperatures to prevent over-reduction to the amine. The resulting C-glycosyl aldehyde is a valuable building block for further synthetic manipulations, including olefination reactions and the formation of imines.

Formation of C-Glycosyl Ketones: As mentioned previously, the reaction of organometallic reagents with the C-glycosyl nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine. The choice of the organometallic reagent dictates the nature of the second group attached to the carbonyl carbon.

Hydrolysis to C-Glycosyl Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding C-glycosyl carboxylic acid. These acidic derivatives can be further functionalized, for example, by forming amide or ester linkages, to create a diverse range of carbohydrate mimetics.

Preparation of Amino Sugars and Derivatives

Amino sugars are fundamental components of many biologically important molecules, including antibiotics, and play crucial roles in cellular recognition and signaling. The nitrile group of this compound provides a direct entry point for the synthesis of 1-amino-1-deoxygalactose derivatives.

Reductive Amination and Related Pathways

The most direct route to amino sugars from this compound involves the reduction of the nitrile functionality to a primary amine. This transformation can be accomplished through various reductive methods.

Catalytic Hydrogenation: A common and efficient method for the reduction of nitriles is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired 1-amino-1-deoxy-D-galactitol derivative. The acetyl protecting groups are generally stable under these conditions, although deacetylation may occur with certain catalysts or prolonged reaction times.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Product |

| Raney Nickel | 50-100 | 25-50 | Methanol/Ammonia | 1-Amino-1-deoxy-D-galactitol (penta-O-acetyl) |

| Pd/C | 1-50 | 25 | Ethanol | 1-Amino-1-deoxy-D-galactitol (penta-O-acetyl) |

| PtO₂ | 1-3 | 25 | Acetic Acid | 1-Amino-1-deoxy-D-galactitol (penta-O-acetyl) |

| This table presents typical conditions for the catalytic hydrogenation of nitriles to amines and is illustrative for the reduction of this compound. |

Chemical Reduction: Alternatively, chemical reducing agents can be employed. Borane derivatives, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄), are powerful reagents for the reduction of nitriles. However, the high reactivity of these hydrides may necessitate careful control of the reaction conditions to avoid the reduction of the acetate (B1210297) esters.

Formation of Imino Sugar Analogues

Imino sugars, also known as azasugars, are carbohydrate mimetics in which the ring oxygen is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases and have significant therapeutic potential. The 1-amino-1-deoxy-D-galactitol derivative obtained from the reduction of this compound can serve as a key intermediate in the synthesis of imino sugar analogues.

The formation of the piperidine (B6355638) ring characteristic of imino sugars can be achieved through an intramolecular cyclization of the amino-alditol precursor. This process typically requires selective deprotection of the primary hydroxyl group (at C6) and activation of this position, for example, by conversion to a leaving group such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the C1-amino group leads to the formation of the desired imino sugar scaffold. The stereochemistry of the newly formed stereocenters can often be controlled by the choice of reaction conditions and the conformation of the open-chain precursor.

Utility in the Preparation of Nitrogen Heterocycles and Azasugar Analogues

The nitrile functionality of this compound is a key handle for the construction of various nitrogen-containing heterocyclic systems. A primary application is in the synthesis of C-glycosyl tetrazoles. Through a [3+2] cycloaddition reaction, the nitrile group can react with azide (B81097) sources, such as sodium azide, to form a 5-substituted tetrazole ring directly attached to the polyacetylated galactose backbone. nih.govnih.gov This reaction provides a direct route to C-nucleoside analogues where the tetrazole ring can function as a bioisostere for a carboxylic acid or a cis-amide group. researchgate.net

Similarly, the synthesis of other heterocycles like 1,2,3-triazoles is a feasible application, stemming from the broad utility of nitriles in cycloaddition reactions. nih.govmdpi.com These reactions highlight the compound's role in creating stable, complex heterocyclic structures appended to a chiral sugar framework.

Beyond cycloadditions, the galactononitrile is a potential precursor for azasugar analogues. Azasugars, where the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors. jchemlett.com A viable synthetic pathway involves the chemical reduction of the nitrile group to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The resulting 1-amino-1-deoxygalactitol derivative, with its terminal amino group and multiple hydroxyl groups (after deacetylation), is primed for intramolecular cyclization to form a polyhydroxylated piperidine structure, the core of many azasugars like 1-deoxynojirimycin. jchemlett.comnih.gov

| Target Heterocycle | Synthetic Strategy | Key Reagents | Significance |

|---|---|---|---|

| C-Glycosyl Tetrazoles | [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acids (e.g., ZnCl₂) | Synthesis of stable nucleoside analogues and bioisosteres. nih.gov |

| C-Glycosyl Triazoles | Cycloaddition Variants | Varies (e.g., requires alkyne partner for CuAAC) | Access to "click" chemistry-derived sugar conjugates. organic-chemistry.org |

| Azasugar Analogues (e.g., Polyhydroxylated Piperidines) | Nitrile Reduction & Intramolecular Cyclization | 1. LiAlH₄ (Reduction) 2. Cyclization promoters | Precursors to potent glycosidase inhibitors. jchemlett.comnih.gov |

Contributions to Pseudonucleoside and Nucleoside Analog Research (Synthetic Methods)

In the field of nucleoside chemistry, this compound serves as a valuable starting material for C-nucleosides and their analogues. C-nucleosides, which feature a carbon-carbon bond between the sugar and the heterocyclic base, are generally more resistant to enzymatic and chemical hydrolysis than their natural N-glycoside counterparts.

The most direct contribution is the synthesis of C-glycosyl tetrazole and triazole nucleoside analogues, as detailed in the previous section. The reaction of the galactononitrile with an azide source provides a straightforward method to attach a tetrazole "base" to the C1 position of the sugar chain, yielding a C-nucleoside analogue. nih.govacs.org These tetrazole-containing structures are of significant interest in medicinal chemistry as potential antiviral or anticancer agents. researchgate.net

Furthermore, the nitrile group can be chemically transformed to serve as an anchor for building more complex heterocyclic bases. For instance, reaction with Grignard reagents converts the nitrile into a ketone after hydrolysis. pressbooks.pub This ketone functionality on the C1 of the sugar backbone can then undergo a series of condensation and cyclization reactions to construct various pyrimidine (B1678525) or purine (B94841) analogues, leading to a diverse library of C-nucleosides.

| Nucleoside Analog Type | Synthetic Approach | Key Transformation |

|---|---|---|

| C-Glycosyl Tetrazole Analogues | [3+2] Cycloaddition | Nitrile + Azide → Tetrazole Ring |

| C-Glycosyl Triazole Analogues | Multi-step Cycloadditions | Nitrile participates in heterocycle formation |

| Custom C-Nucleosides | Nitrile Derivatization & Cyclization | Nitrile → Ketone (via Grignard) → Heterocycle Construction |

Role as Precursors for Complex Oligosaccharide and Polysaccharide Fragments

While this compound is not a conventional glycosyl donor for forming the glycosidic bonds typical of oligosaccharides, its value lies in its function as a versatile chiral building block for constructing complex fragments that may be incorporated into larger carbohydrate structures. The synthetic utility stems from the conversion of the nitrile group into other crucial functionalities.

One fundamental transformation is the hydrolysis of the nitrile to a carboxylic acid, which can be achieved under acidic or basic conditions. libretexts.org This reaction yields the fully protected D-galactonic acid. This derivative, possessing a carboxylic acid handle, can be coupled with other molecules, including other sugar derivatives, via ester or amide linkages to form complex, non-glycosidically linked sugar fragments.

Alternatively, as mentioned previously, the reduction of the nitrile to a primary amine yields a 1-amino-1-deoxygalactitol derivative. openstax.org This amino-functionalized sugar chain can be used in reductive amination reactions or amide bond formation, providing another avenue for connecting it to other molecular scaffolds, including peptide or oligosaccharide fragments. These transformations allow the integration of the six-carbon galactose backbone into larger biomolecules, where it serves as a structurally complex and stereochemically defined fragment.

Analytical and Spectroscopic Characterization Methods in Research on 2,3,4,5,6 Penta O Acetyl D Galactononitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity of atoms and the relative stereochemistry of the chiral centers can be determined.

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the galactononitrile backbone (H-2 to H-6) and the methyl protons of the five acetyl groups. The five acetyl groups typically appear as sharp singlets in the region of δ 2.0-2.2 ppm, integrating to 3 protons each. The protons on the sugar chain (H-2 through H-6) would appear at lower field, generally between δ 4.0 and 5.5 ppm, due to the deshielding effect of the adjacent acetate (B1210297) groups. The multiplicity (splitting pattern) of these signals, governed by proton-proton scalar coupling, is crucial for determining the connectivity between adjacent carbons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The molecule possesses 16 carbon atoms, which would be reflected in the spectrum. Key signals include those from the nitrile carbon (C-1), the five acetyl carbonyl carbons, the five acetyl methyl carbons, and the six carbons of the galactose backbone (C-2 to C-6). The nitrile carbon is expected to resonate in a distinct region around δ 115-120 ppm. The acetyl carbonyl carbons typically appear in the δ 169-171 ppm range, while the acetyl methyl carbons are found upfield around δ 20-21 ppm. The oxygenated carbons of the sugar backbone (C-2 to C-6) would be observed in the δ 60-80 ppm region.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl Methyl Protons (15H) | 2.0 - 2.2 (five singlets) | 20 - 21 |

| Acetyl Carbonyl Carbons | - | 169 - 171 |

| Sugar Backbone Protons (H-2 to H-6) | 4.0 - 5.5 (multiplets) | - |

| Sugar Backbone Carbons (C-2 to C-6) | - | 60 - 80 |

Note: Data are estimated based on typical values for peracetylated sugar derivatives.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum would allow for the tracing of the proton sequence along the C-2 to C-6 backbone of the galactononitrile chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the ¹³C signals for each protonated carbon (C-2 through C-6 and the acetyl methyl carbons).

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Studies

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C16H21NO10 lookchem.com. HRMS would be used to confirm this by comparing the experimentally measured exact mass with the theoretically calculated mass. Adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) are commonly observed in electrospray ionization (ESI) mode.

Table 2: Calculated Monoisotopic Mass for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₆H₂₁NO₁₀ | [M+H]⁺ | 388.1238 |

| C₁₆H₂₁NO₁₀ | [M+Na]⁺ | 410.1058 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the [M+H]⁺ or [M+Na]⁺ ion) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's structure. For acetylated sugars, fragmentation typically involves the sequential neutral loss of moieties related to the acetyl groups, such as ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da). The fragmentation cascade provides evidence for the presence and number of acetyl groups and helps confirm the connectivity of the sugar backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm its key structural features.

The two most diagnostic features would be the nitrile (C≡N) stretch and the ester carbonyl (C=O) stretch. The nitrile group typically gives rise to a sharp, medium-intensity absorption in the range of 2260-2240 cm⁻¹. The presence of five ester carbonyl groups from the acetate substituents would result in a very strong and prominent absorption band in the region of 1750-1735 cm⁻¹. Other expected absorptions include C-O stretching vibrations for the ester linkages around 1250-1200 cm⁻¹ and C-H stretching from the alkyl portions of the molecule just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Stretch | 1250 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. For acetylated carbohydrate derivatives like this compound, this technique provides unambiguous proof of structure by mapping the electron density of the crystal. The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern. By analyzing the angles and intensities of these diffracted beams, researchers can construct a precise three-dimensional model of the molecule.

This model reveals critical structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds, confirming the molecular connectivity.

Conformation: The spatial arrangement of the atoms, including the conformation of the carbon chain and the orientation of the acetyl and nitrile functional groups.

Stereochemistry: Unambiguous determination of the absolute configuration of all chiral centers within the D-galactononitrile backbone.

Intermolecular Interactions: Insights into how the molecules are arranged in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds and van der Waals forces that dictate the solid-state packing.

While the synthesis and use of this compound are noted in chemical literature, detailed crystallographic data for this specific compound is not as widely published as for more common sugars like glucose pentaacetate chemsynlab.com. However, the principles of X-ray crystallography are universally applied to confirm the structures of such novel carbohydrate derivatives, providing the foundational evidence for their identity and stereochemistry chemsynlab.com.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For this compound and its derivatives, various chromatographic techniques are essential for ensuring the purity of synthesized compounds, separating stereoisomers, and tracking the conversion of reactants to products in real-time.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) with Derivatization (e.g., Aldononitrile Acetates)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Since carbohydrates and their nitrile derivatives are typically non-volatile due to their polarity, a derivatization step is required to convert them into forms that can be vaporized without decomposition. The formation of aldononitrile acetates is a well-established method for this purpose nih.gov.

The analytical process involves several key steps:

Hydrolysis: If the target analyte is part of a larger structure, an initial acid digestion may be used to release the monosaccharide nitrile jove.comyoutube.com.

Derivatization: The monosaccharide is converted into its corresponding aldononitrile acetate. This two-step process involves the formation of a nitrile from the aldehyde group, followed by the acetylation of all hydroxyl groups jove.com. This derivatization significantly increases the volatility of the molecule, making it suitable for GC analysis.

GC Separation: The volatile derivative is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases.

Detection: As the separated components elute from the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification nih.govresearchgate.net.

This method provides excellent precision, sensitivity, and chromatographic separation, allowing for the reliable analysis of carbohydrate-derived nitriles in various matrices nih.govntu.edu.sg.

Table 1: Typical GC Parameters for Aldononitrile Acetate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Fused silica capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile derivatives. |

| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 150 °C to 250 °C) | Allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID provides quantitative data, while MS provides structural information for identification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of non-volatile or thermally unstable compounds. It is particularly well-suited for analyzing this compound without the need for derivatization.

In research, HPLC is primarily used for:

Purity Assessment: Determining the purity of a synthesized batch of this compound by separating it from any unreacted starting materials, reagents, or side products.

Reaction Monitoring: Tracking the progress of a synthesis by taking small aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants and products.

Isomer Separation: Separating diastereomers or other structural isomers that may form during synthesis.

The separation is achieved by pumping a liquid solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). For acetylated carbohydrates, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water researchgate.net. Components are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and elute later. Detection is typically accomplished using an ultraviolet (UV) detector (as the acetyl groups may provide a chromophore) or a mass spectrometer (LC-MS).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. creative-biolabs.com It is an indispensable tool in synthetic chemistry for quickly assessing reaction completion, checking compound purity, and identifying appropriate solvent systems for larger-scale column chromatography. fishersci.com

The process involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel researchgate.netresearchgate.net. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The solvent moves up the plate via capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.

Because carbohydrates are often highly polar, specific mobile phases and visualization techniques are required creative-biolabs.comnih.gov. After development, the separated spots are visualized. Since acetylated sugars are not typically colored, a visualization agent is required. This is usually achieved by spraying the plate with a reagent and then heating it. sarponggroup.com

Table 2: Common TLC Visualization Reagents for Sugars and Derivatives

| Reagent | Preparation | Visualization |

|---|---|---|

| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and ethanol. | Heating the plate after spraying produces colored spots (blue, green, violet) for sugars and their derivatives. epfl.ch |

| Aniline Phthalate | A solution of aniline and o-phthalic acid in water-saturated n-butanol. | Heating reveals spots of different colors for reducing sugars. epfl.ch |

| Thymol/Sulfuric Acid | A solution of thymol in ethanol with sulfuric acid added. | After heating, sugars appear as pink spots. epfl.ch |

| UV Light (F254) | No reagent needed if using a TLC plate with a fluorescent indicator. | Compounds that absorb UV light appear as dark spots against a fluorescent background under a 254 nm UV lamp. epfl.ch |

This technique is invaluable for the day-to-day monitoring of chemical reactions involving this compound, providing immediate feedback on the progress of a synthesis.

Theoretical and Computational Studies Pertaining to 2,3,4,5,6 Penta O Acetyl D Galactononitrile

Conformational Analysis and Energetics

A detailed conformational analysis of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile, which would involve identifying the most stable three-dimensional arrangements of the molecule and their relative energies, has not been published. Such a study would be essential for understanding its physical properties and how it interacts with other molecules. For acyclic sugar derivatives, the conformational preferences are known to be influenced by factors such as the avoidance of 1,3-eclipsed interactions of bulky substituent groups. bohrium.com However, without specific computational studies, the preferred conformations of this particular galactononitrile derivative remain speculative.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There is no available data from quantum chemical calculations, such as Density Functional Theory (DFT), on the electronic structure of this compound. These calculations would provide valuable insights into its molecular orbitals, charge distribution, and various reactivity descriptors like HOMO-LUMO gaps, electronegativity, and chemical hardness. This information is fundamental for predicting the molecule's reactivity in chemical transformations.

Computational Modeling of Reaction Mechanisms, Pathways, and Transition States

While this compound is used in the synthesis of other compounds, computational modeling of the mechanisms, pathways, and transition states of these reactions is not documented. lookchem.com Such modeling is critical for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Prediction of Spectroscopic Properties and Validation with Experimental Data

The prediction of spectroscopic properties, such as NMR and IR spectra, through computational methods and their validation with experimental data is a common practice in modern chemical research. For this compound, there are no published studies that report such theoretical predictions and comparisons.

Structure-Reactivity Relationship Predictions and Design Principles

The absence of the aforementioned computational studies means that there are no established structure-reactivity relationships or design principles derived from theoretical models for this compound. Developing such relationships is a key goal of computational chemistry, as it allows for the predictive design of new molecules with desired properties and reactivity.

Future Research Directions and Unexplored Avenues for 2,3,4,5,6 Penta O Acetyl D Galactononitrile Research

Development of Novel Stereoselective and Enantioselective Transformations

Future research into 2,3,4,5,6-penta-O-acetyl-D-galactononitrile is poised to delve into the development of innovative stereoselective and enantioselective transformations. A primary focus will be on reactions that target the nitrile group, aiming to convert it into a variety of chiral moieties with high stereocontrol. The inherent chirality of the sugar backbone provides a valuable starting point for asymmetric induction, influencing the stereochemical outcome of reactions at the C1 position.

Key areas for exploration include the stereoselective reduction of the nitrile to primary amines, which could then be further elaborated. Additionally, the development of novel catalytic systems for the enantioselective addition of various nucleophiles to the nitrile group could lead to the synthesis of a diverse range of C-glycoside analogs with defined stereochemistry. The strategic placement of the acetyl protecting groups can also be investigated for their influence on the stereochemical course of these reactions, potentially acting as directing groups.

A significant challenge and opportunity lie in the development of catalytic asymmetric C-C bond-forming reactions involving the nitrile group. This could involve the use of chiral Lewis acids or organocatalysts to control the facial selectivity of nucleophilic attack. Success in this area would provide access to a wide array of previously inaccessible chiral building blocks derived from a renewable carbohydrate source.

Exploration of Organocatalytic and Biocatalytic Approaches in Synthesis and Derivatization

The application of organocatalysis and biocatalysis to carbohydrate chemistry is a rapidly growing field, and this compound presents an ideal substrate for such investigations. ingentaconnect.combohrium.com These methodologies offer the potential for milder reaction conditions, improved selectivity, and a reduced environmental footprint compared to traditional metal-based catalysis. nih.gov

Organocatalysis: Future research could explore the use of chiral organocatalysts to mediate stereoselective transformations of the nitrile group. pnas.org For instance, proline and its derivatives, or cinchona alkaloids, could be employed to catalyze asymmetric additions to the nitrile, yielding chiral amines or other functional groups. nih.gov The development of organocatalytic methods for the selective deacetylation of the sugar backbone would also be highly valuable, providing access to partially protected intermediates for further derivatization. nih.gov

Biocatalysis: The use of enzymes for the synthesis and modification of carbohydrate derivatives offers unparalleled selectivity. nih.gov Future studies could investigate the use of nitrilases or nitrile hydratases to convert the nitrile group of this compound into the corresponding carboxylic acid or amide under mild, aqueous conditions. Lipases and proteases could be explored for the regioselective deacetylation of the sugar backbone, a notoriously challenging transformation using conventional chemical methods. The immobilization of these enzymes on solid supports could further enhance their stability and reusability, making these processes more scalable and economically viable.

| Catalytic Approach | Potential Transformation of this compound | Anticipated Advantages |

| Organocatalysis | Asymmetric reduction of the nitrile to a chiral amine. | Metal-free, mild reaction conditions, high enantioselectivity. |

| Regioselective deacetylation. | Access to specific partially protected intermediates. | |

| Biocatalysis | Enzymatic hydrolysis of the nitrile to a carboxylic acid or amide. | High selectivity, environmentally benign, aqueous reaction conditions. |

| Regioselective enzymatic deacetylation. | Precise control over deprotection, access to complex building blocks. |

Integration into Flow Chemistry and Automated Synthesis Methodologies

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards the rapid and efficient production of carbohydrate-based molecules. rsc.orgacs.orgglycoforum.gr.jpnih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for higher yields and purities. thieme-connect.denih.gov

Future research in this area will likely focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent derivatization. nih.govresearchgate.net This could involve the use of packed-bed reactors containing immobilized catalysts or reagents to streamline multi-step sequences. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors is particularly well-suited for managing the often-sensitive reactions in carbohydrate chemistry. thieme-connect.de

Automated synthesis platforms, which have revolutionized peptide and oligonucleotide synthesis, are increasingly being adapted for carbohydrates. rsc.orgbioengineer.org this compound, as a stable and versatile building block, is an excellent candidate for incorporation into such systems. Automated synthesizers could be programmed to perform a series of reactions on the nitrile group or to carry out selective deprotection and subsequent glycosylation steps, enabling the rapid generation of libraries of complex glycans and glycoconjugates for biological screening.

Design and Synthesis of Advanced Carbohydrate Mimetics and Glycomimetics for Research Applications

Carbohydrate mimetics and glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. nih.govnih.govtum.de They are invaluable tools for studying carbohydrate-mediated biological processes and hold significant promise as therapeutic agents. This compound serves as an excellent starting point for the design and synthesis of novel carbohydrate mimetics due to the versatility of the nitrile group.

Future research will focus on transforming the nitrile into a variety of isosteres of the anomeric center, such as C-glycosides, carbasugars, and nitrogen-containing analogs. For example, reduction of the nitrile to an amine followed by reductive amination could lead to the synthesis of iminosugar precursors, a class of compounds known for their glycosidase inhibitory activity. The addition of organometallic reagents to the nitrile can generate ketones that can be further elaborated into branched-chain sugars or C-glycosides with modified ring structures.

The development of methodologies to introduce fluorine atoms into the sugar backbone, starting from this compound, is another promising avenue. nih.gov Fluorinated carbohydrates often exhibit enhanced metabolic stability and unique biological activities. The synthesis of glycomimetic libraries based on the galactononitrile scaffold will provide valuable probes for exploring the structure-activity relationships of carbohydrate-binding proteins such as lectins and glycosyltransferases.

| Mimetic Type | Synthetic Strategy from this compound | Potential Research Application |

| C-Glycosides | Addition of carbon nucleophiles to the nitrile group. | Probing carbohydrate-protein interactions with metabolically stable analogs. |

| Iminosugars | Reduction of the nitrile to an amine followed by intramolecular cyclization. | Development of glycosidase inhibitors for therapeutic applications. |

| Carbasugars | Ring-closing metathesis of a diene derived from the nitrile. | Investigating the role of the endocyclic oxygen in carbohydrate recognition. |

| Fluorinated Analogs | Deoxyfluorination of hydroxyl groups. | Enhancing metabolic stability and modulating biological activity. |

Investigation of Supramolecular Chemistry Applications as a Molecular Building Block

The ability of carbohydrates to form a multitude of hydrogen bonds makes them attractive building blocks for supramolecular chemistry. researchgate.netnih.gov this compound, with its defined stereochemistry and modifiable nitrile group, has significant untapped potential in this area.

Future research directions include the synthesis of amphiphilic derivatives of galactononitrile that can self-assemble into well-defined supramolecular structures such as micelles, vesicles, or gels. researchgate.net The nitrile group can be converted into a hydrophilic head group, while lipophilic tails can be attached to the sugar backbone after selective deacetylation. The chirality of the sugar scaffold is expected to impart chirality to the resulting supramolecular assemblies, which could have applications in asymmetric catalysis or chiral recognition.

Furthermore, the nitrile group can be used as a handle to covalently attach the sugar moiety to larger supramolecular architectures, such as cyclodextrins, calixarenes, or dendrimers. nih.gov The resulting glycoconjugates could be investigated for their ability to form host-guest complexes or to act as multivalent ligands for carbohydrate-binding proteins. The incorporation of photo- or redox-active moieties onto the galactononitrile scaffold could lead to the development of stimuli-responsive supramolecular systems.

Advanced Materials Science Applications (Focusing on Chemical Synthesis of Polymers/Scaffolds)

Carbohydrates are increasingly being explored as renewable feedstocks for the synthesis of advanced materials. nih.govresearchgate.netnih.gov this compound is a promising monomer for the synthesis of novel carbohydrate-based polymers and scaffolds with tailored properties. tandfonline.comresearchgate.netnih.govmdpi.com

A key area of future research will be the polymerization of derivatives of galactononitrile. The nitrile group can be transformed into a polymerizable functionality, such as an amine or a vinyl group. For example, reduction of the nitrile to a primary amine would yield a monomer that can be used in the synthesis of polyamides or polyimines. Alternatively, the nitrile could be used to initiate the polymerization of other monomers. The resulting glycopolymers, which present multiple copies of the sugar moiety, are of great interest for biomedical applications due to the "cluster glycoside effect," which leads to enhanced binding to biological targets. researchgate.net

The incorporation of galactononitrile derivatives into hydrogels and other biocompatible scaffolds is another exciting avenue. nih.gov The sugar moieties can improve the biocompatibility and biodegradability of the materials, while also providing specific recognition sites for cells. tandfonline.com These materials could find applications in tissue engineering, drug delivery, and regenerative medicine. nih.govacs.org The development of methods for the controlled synthesis of well-defined carbohydrate-based polymers and scaffolds will be crucial for realizing their full potential in materials science.

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves sequential acetylation of D-galactose followed by nitrile group introduction. Acetylation is achieved using acetic anhydride under acidic catalysis (e.g., H₂SO₄ or pyridine) at 0–5°C to prevent over-acetylation . The nitrile group is introduced via a nucleophilic substitution reaction, often employing trimethylsilyl cyanide (TMSCN) in anhydrous dichloromethane. Yield optimization (70–85%) requires strict moisture control and inert atmospheres to avoid hydrolysis of intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) confirm acetyl group positions (δ 1.8–2.2 ppm for CH₃) and galactose ring conformation. Anomeric proton signals (δ 5.0–6.0 ppm) distinguish α/β configurations .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₆H₂₁NO₁₀; calc. 387.36 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities but requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane mixtures .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, amber glass vials under nitrogen at –20°C to prevent acetyl group hydrolysis. Desiccants (e.g., silica gel) are critical to avoid moisture-induced degradation. Stability tests show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can competing side reactions during nitrile group introduction be systematically minimized?

- Methodological Answer : Competing hydrolysis or over-cyanation is mitigated by:

- Using anhydrous solvents (e.g., DCM distilled over CaH₂).

- Adding TMSCN in stoichiometric excess (1.2–1.5 eq.) at –10°C to suppress thermal side reactions .

- Monitoring reaction progress via TLC (hexane:ethyl acetate 3:1, Rf ≈ 0.4 for product). Post-reaction quenching with ice-cold NaHCO₃ removes residual acid .

Q. What role does this compound play in stereoselective glycosylation reactions for oligosaccharide synthesis?

- Methodological Answer : The nitrile group acts as a temporary protecting group, enabling regioselective activation. Under Lewis acid catalysis (e.g., BF₃·Et₂O), the nitrile is displaced by glycosyl acceptors, forming β-linked glycosides with >90% stereoselectivity. This is critical for synthesizing tumor-associated carbohydrate antigens . Comparative studies show superior anomeric control compared to thioglycoside analogs .

Q. How can contradictions between NMR and X-ray crystallography data on acetyl group conformations be resolved?

- Methodological Answer : Discrepancies arise from dynamic acetyl rotation in solution (NMR time-averaged signals) vs. static crystal packing (X-ray). To resolve:

- Perform variable-temperature NMR (VT-NMR) to observe rotational barriers.

- Use DFT calculations (B3LYP/6-31G*) to model energy-minimized conformers and compare with crystallographic data .

Q. What strategies enable isotopic labeling (e.g., ¹³C or ²H) of this compound for metabolic tracing studies?

- Methodological Answer :

- ¹³C-Labeling : Introduce ¹³C-enriched acetic anhydride during acetylation. Purity via silica gel chromatography (≥98% isotopic enrichment confirmed by LC-MS) .

- Deuterium Labeling : Use D₂O in hydrolysis steps or deuterated solvents (e.g., CD₃CN) during nitrile formation. Note: Deuterium incorporation at the anomeric position may alter reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings